tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801002
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

CAS No.:

Cat. No.: VC13801002

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
Standard InChI Key VOJMZLZBOIHIRI-BBBLOLIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)N
SMILES CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1C(C2)N

Introduction

Structural and Stereochemical Characteristics

Core Bicyclic Framework

The 2-azabicyclo[2.2.2]octane system consists of a six-membered ring fused to a two-membered bridge, creating a strained, rigid architecture. The "2-aza" designation indicates a nitrogen atom replacing one carbon at the 2-position, while the tert-butyl carbamate (OC(=O)O-t-Bu\text{OC(=O)O-t-Bu}) and amino (NH2\text{NH}_2) groups occupy the 2- and 6-positions, respectively. This configuration imposes distinct stereoelectronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight226.32 g/mol
CAS Number1311390-87-0
IUPAC Nametert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Stereochemical Considerations

The rel prefix denotes the relative configuration of stereocenters at positions 1, 4, and 6. X-ray crystallography or advanced NMR techniques are typically required to resolve absolute configurations, but synthetic routes often yield diastereomeric mixtures. For instance, the related compound tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1311390-86-9) highlights the sensitivity of stereochemistry to synthetic conditions . Epimerization during synthesis can lead to interconversion between diastereomers, necessitating careful purification .

Synthesis and Scalability

General Synthetic Strategies

Synthesis typically begins with functionalization of a bicyclic precursor. For analogous azabicyclo compounds, lactone ring-opening followed by amination and esterification are common steps . A representative route involves:

  • Lactone Activation: Commercial chiral lactones are treated with nucleophiles to open the ring.

  • Amination: Introduction of the amino group via reductive amination or displacement reactions.

  • Carbamate Formation: Coupling the amine with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) using reagents like EDCI/HOBt.

Table 2: Synthetic Yield Comparison

StepYield (%)Key Reagents
Lactone ring-opening85NH3/MeOH\text{NH}_3/\text{MeOH}
Reductive amination78NaBH4\text{NaBH}_4
Boc protection92Boc2O\text{Boc}_2\text{O}, EDCI
Epimerization/hydrolysis95NaOH\text{NaOH}, EtOH\text{EtOH}

Physicochemical Properties

Solubility and Stability

The tert-butyl group enhances lipid solubility, making the compound soluble in dichloromethane, THF, and DMF. Aqueous solubility is limited (<1 mg/mL), consistent with its logP value of ~2.1 (estimated). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Spectroscopic Data

  • 1H NMR^1\text{H NMR}: Peaks at δ 1.44 (s, 9H, t-Bu), 3.20–3.50 (m, bridgehead H), 1.80–2.10 (m, cyclohexane H).

  • IR: Stretches at 1680 cm1^{-1} (C=O), 3350 cm1^{-1} (N-H) .

Applications in Pharmaceutical Chemistry

Building Block for Drug Discovery

The rigid bicyclic core serves as a conformational restraint in drug candidates, mimicking peptide β-turn structures. For example, similar azabicyclo derivatives are incorporated into protease inhibitors and GPCR modulators .

Case Study: Orexin Receptor Antagonists

A structurally related azabicyclo compound was pivotal in developing orexin-1 receptor antagonists, which show promise in treating insomnia and anxiety . The tert-butyl group aids in blood-brain barrier penetration, underscoring this moiety’s pharmacological relevance.

SupplierPurity (%)Price ($/g)Packaging
VulcanChem97450100 mg, 500 mg
ChemDad9520050 mg, 250 mg

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